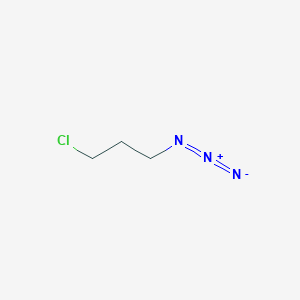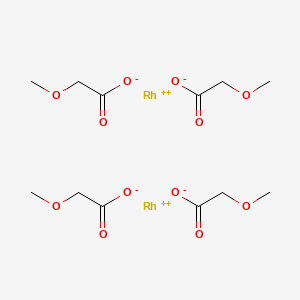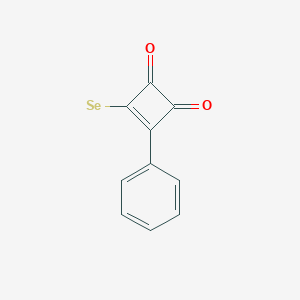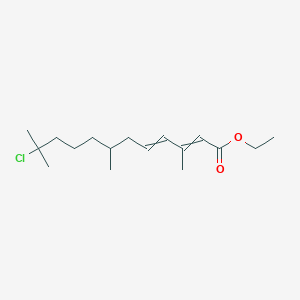
Ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate is a synthetic organic compound known for its applications in various fields, including pest control and chemical research. It is a derivative of hydroprene, a juvenile hormone analog used primarily as an insect growth regulator. The compound’s chemical structure allows it to mimic natural hormones, making it effective in disrupting the growth and development of insects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate typically involves multiple steps. One common method starts with citral, which undergoes a series of reactions including isomerization, condensation, and chlorination. The Iotsich-Preobrazhenskii reaction is often employed, where 6,10-dimethyl-2,3-undecen-2-one reacts with ethoxyacetylene to form the desired product . The overall yield from citral is around 31% over six stages of synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The scalability of the synthesis is crucial for its commercial applications, particularly in the production of insect growth regulators.
Chemical Reactions Analysis
Types of Reactions: Ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, alcohols
Reduction: Saturated hydrocarbons
Substitution: Azides, thiols
Scientific Research Applications
Ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies related to insect physiology and development due to its role as a juvenile hormone analog.
Mechanism of Action
The compound acts as a juvenile hormone analog, interfering with the normal development of insects. It binds to juvenile hormone receptors, preventing the insect from transitioning to its next developmental stage. This disruption leads to the death of immature insects or the production of sterile adults, effectively controlling the insect population .
Comparison with Similar Compounds
Hydroprene: Another juvenile hormone analog with a similar structure but without the chlorine atom.
Methoprene: A widely used insect growth regulator with a different chemical structure but similar mode of action.
Pyriproxyfen: An insect growth regulator with a distinct chemical structure and broader spectrum of activity.
Uniqueness: Ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate is unique due to its specific chlorine substitution, which enhances its stability and effectiveness as an insect growth regulator. This structural modification allows it to be more potent and longer-lasting compared to other juvenile hormone analogs .
Properties
CAS No. |
57783-13-8 |
|---|---|
Molecular Formula |
C17H29ClO2 |
Molecular Weight |
300.9 g/mol |
IUPAC Name |
ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H29ClO2/c1-6-20-16(19)13-15(3)10-7-9-14(2)11-8-12-17(4,5)18/h7,10,13-14H,6,8-9,11-12H2,1-5H3 |
InChI Key |
LSJLPKUAGZEUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


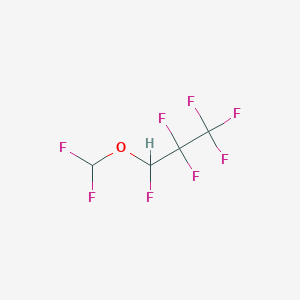
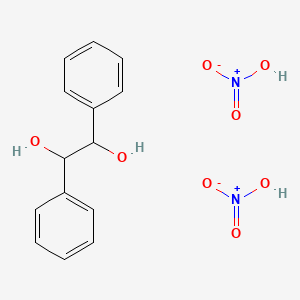

![Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-](/img/structure/B14619102.png)
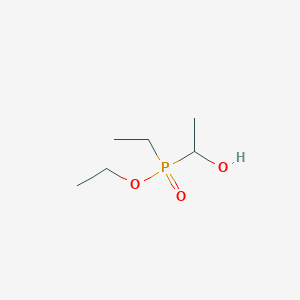
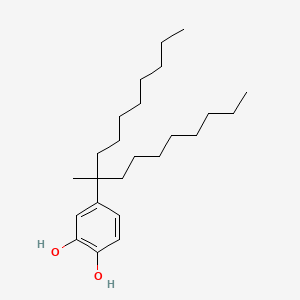

![Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B14619121.png)
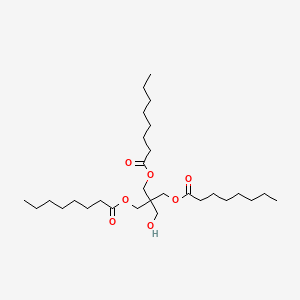
![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)
